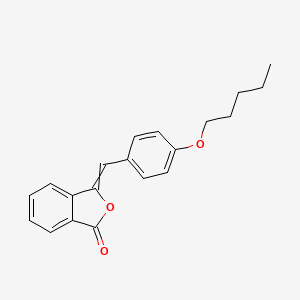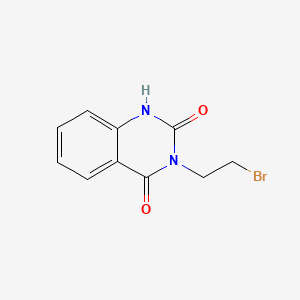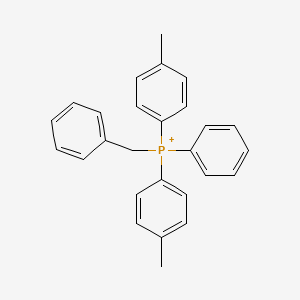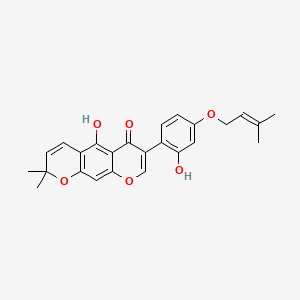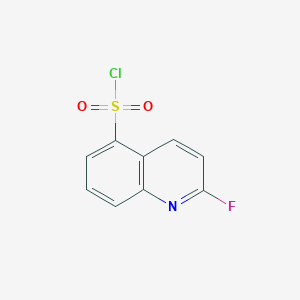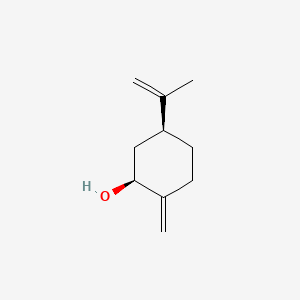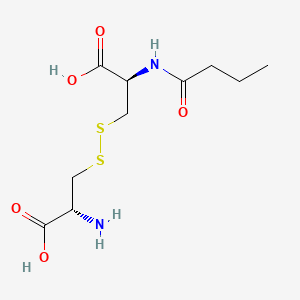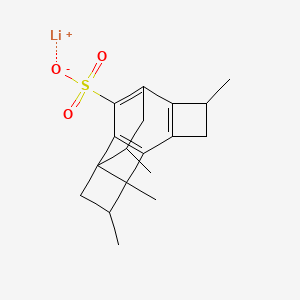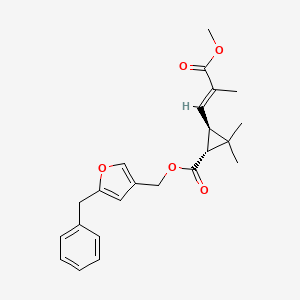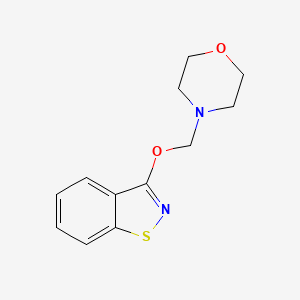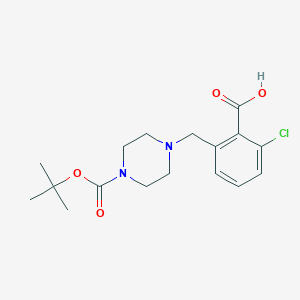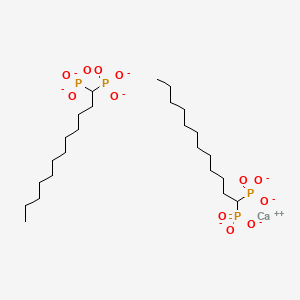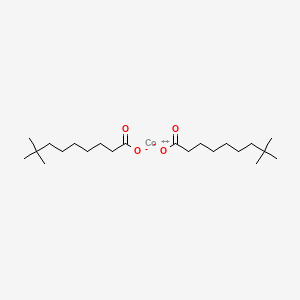
Cobalt(2+) neoundecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(2+) neoundecanoate is an organometallic compound with the molecular formula C22H42CoO4. It is a cobalt salt of neoundecanoic acid, which is a branched-chain fatty acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Cobalt(2+) neoundecanoate can be synthesized by reacting cobalt hydroxide with neoundecanoic acid. The reaction typically occurs in a sealed container at temperatures ranging from 150°C to 190°C for at least 2 hours. The process involves an acid-base salt-forming reaction followed by an acid replacement reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of cobalt hydroxide and a mixture of propionic acid and neoundecanoic acid as raw materials. The reaction is carried out at normal pressure and elevated temperatures. Additional steps may include the use of pivalic acid and calcium metaborate to enhance the final product’s properties .
化学反応の分析
Types of Reactions
Cobalt(2+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: Cobalt(2+) can be oxidized to cobalt(3+) in the presence of strong oxidizing agents.
Reduction: Cobalt(2+) can be reduced to metallic cobalt using reducing agents like hydrogen gas.
Substitution: The cobalt ion can participate in ligand exchange reactions with other carboxylic acids or ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Various carboxylic acids or ligands under mild to moderate conditions.
Major Products Formed
Oxidation: Cobalt(3+) compounds.
Reduction: Metallic cobalt.
Substitution: New cobalt carboxylates or ligand complexes
科学的研究の応用
Cobalt(2+) neoundecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential antimicrobial properties and its role in enzyme inhibition.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of coatings, inks, and paints due to its catalytic properties .
作用機序
The mechanism by which cobalt(2+) neoundecanoate exerts its effects involves the interaction of the cobalt ion with various molecular targets. In catalytic applications, the cobalt ion can facilitate electron transfer reactions, thereby lowering the activation energy of the reaction. In biological systems, cobalt ions can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
類似化合物との比較
Similar Compounds
Cobalt(2+) acetate: Another cobalt carboxylate with similar catalytic properties but different solubility and reactivity.
Cobalt(2+) chloride: A cobalt halide with distinct chemical properties and applications in different fields.
Cobalt(2+) nitrate: A cobalt salt used in various industrial processes and as a precursor for other cobalt compounds
Uniqueness
Cobalt(2+) neoundecanoate is unique due to its branched-chain fatty acid structure, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where other cobalt compounds may not be as effective.
特性
CAS番号 |
93918-17-3 |
|---|---|
分子式 |
C22H42CoO4 |
分子量 |
429.5 g/mol |
IUPAC名 |
cobalt(2+);8,8-dimethylnonanoate |
InChI |
InChI=1S/2C11H22O2.Co/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
InChIキー |
GQAQQCBJYWJCDR-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


